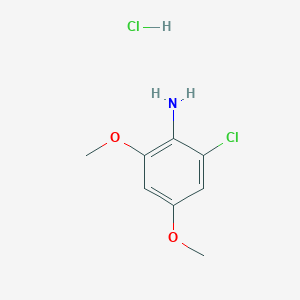
2-Chloro-4,6-dimethoxyaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,6-dimethoxyaniline hydrochloride is an organic compound belonging to the class of aniline derivatives. It is characterized by the presence of two methoxy groups and a chlorine atom attached to the benzene ring, along with an amine group. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-4,6-dimethoxyaniline hydrochloride can be synthesized by reacting 4,6-dimethoxyaniline with thionyl chloride under basic conditions. This reaction replaces one of the methoxy groups in 4,6-dimethoxyaniline with a chlorine atom .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The reaction is carried out in a controlled environment to maintain the desired temperature and pressure, and the product is purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
2-Chloro-4,6-dimethoxyaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different oxidized or reduced derivatives.
科学研究应用
2-Chloro-4,6-dimethoxyaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Chloro-4,6-dimethoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-Chloro-3,4-dimethoxypyridine
- 4-Chloro-6,7-dimethoxycinnoline
- 2-Chloro-6,7-dimethoxy-4-methylquinoline
Uniqueness
2-Chloro-4,6-dimethoxyaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research studies where other similar compounds may not be as effective .
属性
分子式 |
C8H11Cl2NO2 |
|---|---|
分子量 |
224.08 g/mol |
IUPAC 名称 |
2-chloro-4,6-dimethoxyaniline;hydrochloride |
InChI |
InChI=1S/C8H10ClNO2.ClH/c1-11-5-3-6(9)8(10)7(4-5)12-2;/h3-4H,10H2,1-2H3;1H |
InChI 键 |
SXNGROFGULBEFE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)Cl)N)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl ((4'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13332564.png)

![{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13332578.png)
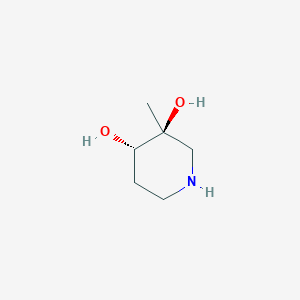


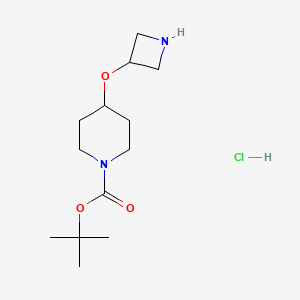
![N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B13332603.png)

![Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13332609.png)
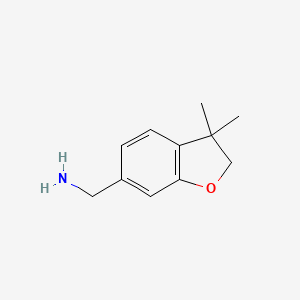
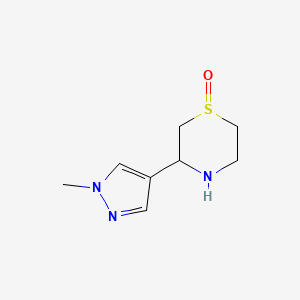

![1,6-Diazaspiro[3.4]octan-2-one](/img/structure/B13332636.png)
